2-(7-Fluoroquinolin-5-yl)acetic acid
Description
2-(7-Fluoroquinolin-5-yl)acetic acid is a fluorinated quinoline derivative featuring an acetic acid moiety at the 5-position of the quinoline ring and a fluorine atom at the 7-position. Quinoline-based acetic acid derivatives are widely studied for their pharmacological and material science relevance, particularly due to their ability to chelate metal ions and modulate biological pathways .
The fluorine substituent at position 7 likely enhances the compound’s lipophilicity and metabolic stability compared to non-fluorinated analogs, a common strategy in medicinal chemistry to improve drug-like properties.
Properties
Molecular Formula |
C11H8FNO2 |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
2-(7-fluoroquinolin-5-yl)acetic acid |
InChI |
InChI=1S/C11H8FNO2/c12-8-4-7(5-11(14)15)9-2-1-3-13-10(9)6-8/h1-4,6H,5H2,(H,14,15) |
InChI Key |
ZIBIMLMUJRSMBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2N=C1)F)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(Quinolin-7-yl)Acetic Acid (CAS 152149-07-0)
- Structure : Lacks the fluorine substituent at position 5.
- Synthesis: Typically synthesized via coupling reactions between quinoline derivatives and acetic acid precursors.
- Properties : Molecular weight 199.20 g/mol (vs. 217.19 g/mol for the fluorinated analog). Reduced lipophilicity due to absence of fluorine.
- Applications: Used as an intermediate in pharmaceuticals and agrochemicals.
2-(8-Hydroxyquinolin-5-yl)Acetic Acid (CAS 57434-92-1)
- Structure : Features a hydroxyl group at position 8 instead of fluorine at position 6.
- Properties : Molecular weight 203.20 g/mol; hydroxyl group enhances metal-chelating ability (e.g., Cu²⁺, Fe³⁺) but reduces metabolic stability due to susceptibility to oxidation .
- Applications : Used in antimicrobial and antitumor studies. Poly(vinyl alcohol)/chitosan electrospun materials containing this compound show antibacterial and antifungal activity .
2-(2-(4-Methoxyphenyl)Furo[3,2-h]Quinolin-3-yl)Acetic Acid
- Structure : Incorporates a methoxyphenyl-fused furan ring system.
- Synthesis: Produced via a telescoped multicomponent reaction involving 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum’s acid. Atom-economical and efficient (yields >70%) .
- Properties : Methoxy group increases electron density on the aromatic ring, altering reactivity. Molecular weight ~349.35 g/mol.
- Applications: Potential use in optoelectronics and as a fluorescent probe due to extended conjugation .
ML 3000 ([2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]Acetic Acid)
- Structure : Pyrrolizine core with chlorophenyl and phenyl substituents.
- Pharmacology : Demonstrates anti-inflammatory activity (ED₅₀ = 17 mg/kg in rat paw edema) with superior gastrointestinal tolerance compared to indomethacin (UD₅₀ >100 mg/kg vs. 7 mg/kg for indomethacin) .
- Relevance : Highlights how fluorinated or halogenated acetic acid derivatives can balance efficacy and safety profiles .
Data Table: Key Properties of Selected Compounds
*Estimated based on analogs.
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